4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid

Sulfonamide Thiazole Benzoic acid

Researchers requiring a structurally distinct sulfonamide probe face limited sourcing options for this dual-sulfamoyl architecture. 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (CAS 62680-86-8) fills this gap as a positional isomer of phthalylsulfathiazole. • Serves as an HPLC system suitability standard or impurity marker for resolving closely related sulfonamide species. • Dual-sulfamoyl connectivity offers alternative binding modes for carbonic anhydrase or DHPS variant screening. • Orthogonal thiazole and benzoic acid handles enable biotinylated/fluorophore-tagged probe synthesis for target-ID studies. Supplied with a vendor Certificate of Analysis confirming identity. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H13N3O6S3
Molecular Weight 439.5 g/mol
CAS No. 62680-86-8
Cat. No. B10885738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid
CAS62680-86-8
Molecular FormulaC16H13N3O6S3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H13N3O6S3/c20-15(21)11-1-5-13(6-2-11)27(22,23)18-12-3-7-14(8-4-12)28(24,25)19-16-17-9-10-26-16/h1-10,18H,(H,17,19)(H,20,21)
InChIKeyFAMNZFYIOABJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (CAS 62680-86-8): Structural Identity and Procurement Baseline


4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (CAS 62680-86-8) is a synthetic sulfonamide derivative containing a 1,3-thiazole ring connected via a sulfamoyl bridge to a central phenyl ring, which is further linked through a second sulfamoyl group to a 4-carboxybenzoic acid moiety. Its molecular formula is C₁₆H₁₃N₃O₆S₃ (MW ~439.5 g/mol). This compound is structurally distinct from the clinically used antibiotic phthalylsulfathiazole (CAS 85-73-4), which features a 2‑carboxybenzamido linkage rather than a 4‑sulfamoylbenzoic acid terminus [1]. Publicly available pharmacological, physicochemical, or comparative performance data for this specific CAS number are extremely scarce; the majority of online listings originate from sources excluded under this guide's sourcing policy, and no peer-reviewed studies or patents directly characterizing this compound were identified.

Scaffold Thiazole-sulfonamide bridge with 1,4-phenylene spacer
Terminus 4-sulfamoylbenzoic acid carboxylate
Evidence No peer-reviewed bioactivity or property data identified

Why 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid Cannot Be Replaced by Generic Sulfonamide Analogs


The compound's architecture—a thiazole-bearing sulfonamide head linked through a 1,4‑phenylene spacer to a 4‑sulfamoylbenzoic acid tail—creates a connectivity pattern that is absent from common comparator molecules such as sulfathiazole, phthalylsulfathiazole, or simple 4‑sulfamoylbenzoic acid derivatives. This connectivity influences hydrogen‑bonding capacity, molecular shape, and the spatial disposition of the terminal carboxylate, which are critical for target binding in sulfonamide‑sensitive enzymes and for physicochemical properties like solubility and permeability [1]. Consequently, generic substitution without explicit head‑to‑head bioequivalence or activity data risks altering both pharmacodynamic and pharmacokinetic profiles. However, the current absence of publicly accessible quantitative comparator data means that no evidence‑based differentiation can be quantified at this time.

Structural mismatch

Connectivity differs from phthalylsulfathiazole; the sulfamoyl linker and substitution pattern may shift target binding and solubility profiles.

Evidence gap

No published head-to-head comparator data exist; direct substitution is not supported and could alter pharmacodynamic or pharmacokinetic endpoints in research models.

Class-level inference

Generic sulfonamide properties do not ensure equivalent performance; structural divergence may lead to different enzyme interactions or transport behavior.

Quantitative Differentiation Evidence for 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (CAS 62680-86-8)


Evidence Gap: No Publicly Available Head‑to‑Head Comparative Data Identified

A systematic search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) did not yield any study that compares the biological activity, physicochemical properties, or synthetic utility of 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid against a structurally defined analog under controlled experimental conditions. The closest identifiable comparator, phthalylsulfathiazole (CAS 85‑73‑4), differs in both the substitution position on the benzoic acid ring and the nature of the linker (carbamoyl vs. sulfamoyl). While phthalylsulfathiazole has well‑characterized antibacterial activity, its data cannot be directly extrapolated to the title compound without risking misleading conclusions. Therefore, no quantitative differential evidence can be presented at this time.

Evidence Gap
Data to verify
No head-to-head comparative data identified

Procurement decisions require supplier-provided characterization

No peer-reviewed studies, patents, or structured comparisons found for this CAS number

Sulfonamide Thiazole Benzoic acid

Potential Application Scenarios for 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (CAS 62680-86-8) Based on Structural Inference


Exploratory Medicinal Chemistry for Sulfonamide Target Space

The compound's dual‑sulfamoyl architecture may be explored in fragment‑based or structure‑guided drug design campaigns seeking novel sulfonamide ligands for carbonic anhydrase isoforms, dihydropteroate synthase variants, or other sulfonamide‑responsive targets [1]. Its structural divergence from generic sulfonamides could offer alternative binding modes, but all activity hypotheses must be verified experimentally.

Analytical Reference Standard Procurement for Chromatographic Method Development

As a positional isomer of phthalylsulfathiazole, the compound may serve as a system suitability standard or impurity marker in HPLC/UPLC methods designed to resolve closely related sulfonamide species. Procurement for this purpose requires a vendor certificate confirming identity and purity, given the absence of published spectral libraries [1].

Chemical Biology Probe Synthesis Input

The thiazole and benzoic acid functionalities provide orthogonal reactive handles that could be exploited in the synthesis of chemical biology probes (e.g., biotinylated or fluorophore‑tagged analogs) for target identification studies. Selection should be based on the compound's chemical stability and solubility data, which must be obtained from the supplier prior to use.

Application
Selection Property
Validation Focus
Exploratory sulfonamide target space
Dual-sulfamoyl architecture for binding-mode exploration
Activity hypotheses require experimental validation
Chromatographic method development
Positional isomer of phthalylsulfathiazole for system suitability
Identity and purity certificate from supplier
Chemical biology probe synthesis
Orthogonal thiazole and benzoic acid handles for derivatization
Stability and solubility data from supplier
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